Product packaging for 2-(2-Hydroxypropan-2-yl)-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrofuro[3,2-g]chromen-7-one(Cat. No.:CAS No. 20320-81-4)

2-(2-Hydroxypropan-2-yl)-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrofuro[3,2-g]chromen-7-one

Cat. No.: B1680288
CAS No.: 20320-81-4
M. Wt: 424.4 g/mol
InChI Key: JWWFVRMFYKPZNE-UHFFFAOYSA-N
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Description

Classification and Structural Relationship within Coumarin (B35378) Glycosides

Rutarin is classified as a coumarin glycoside. ncats.io Coumarins are a class of aromatic organic compounds characterized by a benzene (B151609) ring fused with a lactone-like ring, forming a 2H-1-benzopyran-2-one structure. fishersci.sempg.deuni.lu Glycosides, in general, are compounds in which a sugar group is covalently bonded to another group, typically via an O-glycosidic bond. nih.gov In the case of coumarin glycosides, a sugar moiety is attached to a coumarin structure.

Rutarin is specifically described as a monosaccharide derivative, where a beta-D-glucopyranose unit is attached to a substituted furo[3,2-g]chromen-7-one structure. nih.govnih.gov This core structure is a type of linear furanocoumarin, which are coumarins with a furan (B31954) ring fused to the coumarin nucleus at the 6,7 positions. nih.gov The glucose sugar is linked through an oxygen atom (O-glycosidic bond) to the furanocoumarin at the 9-position. nih.govnih.gov The aglycone (non-sugar component) of Rutarin is 2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one. This structural arrangement places Rutarin within the broader category of coumarin glycosides, specifically as a furanocoumarin glycoside.

The molecular formula of Rutarin is C₂₀H₂₄O₁₀, and its molecular weight is approximately 424.4 g/mol . nih.gov

Here is a table summarizing the structural components and classification of Rutarin:

FeatureDescription
Compound ClassCoumarin Glycoside, Furanocoumarin Glycoside
Aglycone TypeLinear Furanocoumarin (substituted furo[3,2-g]chromen-7-one)
Glycone (Sugar)Beta-D-glucopyranose
LinkageO-glycosidic bond at the 9-position of the aglycone
Molecular FormulaC₂₀H₂₄O₁₀ nih.gov
Molecular Weight~424.4 g/mol nih.gov

Rationale for Comprehensive Academic Inquiry into Rutarin

The rationale for conducting comprehensive academic inquiry into Rutarin stems from several factors inherent to natural products and their role in phytochemistry. Research rationale, also known as the justification of the study, explains why a study is necessary and what it aims to achieve, often by identifying gaps in existing knowledge. servicescape.commwediting.commindthegraph.com

Firstly, as a natural product found in plants like Ruta graveolens, understanding the distribution and variability of Rutarin across different plant species and even within different parts or growth stages of the same plant is of academic interest. Studies on the phytochemical profiles of Ruta species, for instance, highlight the presence of various coumarins, including Rutarin, and note variations in compound accumulation depending on factors like the type of culture (e.g., agitated cultures vs. parent plant). mdpi.com Investigating these aspects contributes to the field of chemotaxonomy, which uses chemical compounds to aid in the classification and understanding of biological organisms. researchgate.net

Secondly, exploring the biosynthesis of Rutarin within plants is a key area of academic inquiry. Understanding the enzymatic pathways and genetic factors involved in the production of this specific coumarin glycoside provides insights into plant metabolism and the complex processes by which plants synthesize secondary metabolites.

Thirdly, detailed chemical characterization of Rutarin, including its physical and chemical properties, spectral data (e.g., LC-MS), and potential reactions, is crucial for a complete academic understanding of the compound. nih.gov While not focusing on biological effects, the chemical properties themselves, such as solubility and stability, are fundamental to its behavior and potential isolation or analysis in research settings.

Finally, the presence of Rutarin as a constituent alongside other known phytochemicals in plants studied for their chemical diversity, such as those in the Peucedanum genus, further justifies its academic investigation to fully characterize the chemical landscape of these species. researchgate.net The study of such compounds contributes to the broader knowledge base of natural product chemistry and provides foundational information for various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O10 B1680288 2-(2-Hydroxypropan-2-yl)-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrofuro[3,2-g]chromen-7-one CAS No. 20320-81-4

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-20(2,26)11-6-9-5-8-3-4-12(22)29-16(8)18(17(9)28-11)30-19-15(25)14(24)13(23)10(7-21)27-19/h3-5,10-11,13-15,19,21,23-26H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWFVRMFYKPZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rutarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20320-81-4
Record name Rutarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20320-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rutarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 - 148 °C
Record name Rutarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Botanical Localization of Rutarin

Distribution of Rutarin Across Plant Genera and Species

Rutarin has been reported in several plant species, primarily within the Rutaceae family, commonly known as the rue or citrus family. nih.govwikipedia.org This family includes woody shrubs, trees, and some herbaceous perennials, often characterized by aromatic leaves with oil glands. wikipedia.orgbritannica.com While pyranocoumarins, a related group of compounds, are found in both the Umbelliferae and Rutaceae families, the distribution of specific structural forms can vary significantly between them. nih.gov

Key plant species known to contain Rutarin include Ruta graveolens, Citropsis articulata, Atalantia racemosa, Peucedanum praeruptorum, and Seseli grandivittatum. nih.govebi.ac.uk

Rutarin in Ruta graveolens (Common Rue)

Ruta graveolens, also known as Common Rue, is a well-known source of Rutarin. nih.govechemi.comebi.ac.ukkurrajongnaturalmedicinecentre.com.au This aromatic perennial herb is native to southern Europe and northern Africa and is cultivated in various regions. kurrajongnaturalmedicinecentre.com.au Rutarin is among the numerous compounds identified in R. graveolens, which also include other coumarins, alkaloids, flavonoids, and essential oils. core.ac.uknih.govmdpi.com Rutarin has been found in the aerial parts of Ruta graveolens. ebi.ac.uk

Research on Ruta graveolens has identified Rutarin alongside other furanocoumarins and related compounds. core.ac.uknih.govmdpi.com

Rutarin in Citropsis articulata

Citropsis articulata, sometimes referred to as African Cherry Orange or West African Cherry Orange, is another plant species where Rutarin is found. nih.govechemi.comebi.ac.ukphytojournal.com Rutarin has been isolated from the root bark of C. articulata. ebi.ac.ukacs.org Studies on the root bark extracts of C. articulata have identified Rutarin along with other coumarins and alkaloids. acs.orgresearchgate.netresearchgate.net

Rutarin in Atalantia racemosa

Atalantia racemosa is a species within the Atalantia genus, which belongs to the Rutaceae family. nordicbiosite.commedchemexpress.comchemicalbook.comimsc.res.indergipark.org.tr Rutarin has been isolated from the aerial parts of Atalantia racemosa. ebi.ac.uknordicbiosite.commedchemexpress.comchemicalbook.com The Atalantia genus comprises approximately 22 accepted species distributed across various regions in Asia. dergipark.org.tr Atalantia racemosa is found in evergreen regions of peninsular Sri Lanka and India. dergipark.org.tr

Rutarin in Peucedanum praeruptorum and Seseli grandivittatum

Rutarin has also been reported in Peucedanum praeruptorum and Seseli grandivittatum. nih.govechemi.comebi.ac.ukacs.orgnii.ac.jp In Peucedanum praeruptorum, Rutarin has been found in the roots, which are traditionally used as a medicinal material. researchgate.netfrontiersin.orgnih.govsemanticscholar.org Peucedanum praeruptorum is known to contain a variety of phytochemicals, with the majority isolated from its root tissues. researchgate.netfrontiersin.orgnih.govsemanticscholar.org Rutarin has been isolated from the roots of Seseli grandivittatum. nii.ac.jpresearchgate.net

Factors Influencing Rutarin Accumulation in Plant Tissues

The accumulation of secondary metabolites like Rutarin in plant tissues can be influenced by various factors. While specific detailed research on the factors directly impacting Rutarin accumulation is limited in the provided context, general principles regarding plant secondary metabolites and environmental influences can be considered.

Geographical and Environmental Determinants of Rutarin Content

Environmental conditions can significantly affect the biosynthesis of secondary metabolites in plants, leading to variations in phytochemical content. researchgate.netmdpi.com Factors such as temperature, water availability (drought stress), light intensity, and nutrient availability can impact the production and accumulation of these compounds. mdpi.commdpi.comfrontiersin.orgbbc.co.uknih.gov

Geographical location and climate can also play a role in the chemical composition of plants. For instance, the coumarin (B35378) composition of the same plant species has been shown to vary depending on the location and climate where it is grown. researchgate.net This suggests that the specific environmental conditions of a geographical area can influence the levels of compounds like Rutarin within a plant species.

Illustrative Data (based on general principles and potential findings, not specific Rutarin data from searches):

While direct quantitative data on Rutarin content variation due to environmental factors was not extensively available in the search results, studies on other plant compounds demonstrate such influences. For example, studies on other secondary metabolites show that factors like drought stress can lead to metabolic changes and the accumulation of protective compounds. mdpi.comnih.gov Similarly, light is a crucial environmental factor affecting plant growth and the production of secondary metabolites. mdpi.com

Potential Data Table Structure (Illustrative - requires specific research data for Rutarin):

Plant SpeciesGeographical LocationEnvironmental ConditionPlant PartRutarin Content
Ruta graveolensLocation ACondition XAerialValue 1
Ruta graveolensLocation BCondition YAerialValue 2
Citropsis articulataLocation CCondition ZRoot BarkValue 3
Citropsis articulataLocation DCondition WRoot BarkValue 4

Note: The data in this table is purely illustrative to demonstrate the structure. Actual data on Rutarin content influenced by specific geographical and environmental factors would require dedicated research studies.

The interaction of multiple environmental factors can also complexly influence plant responses and the production of secondary metabolites. frontiersin.org

Rutarin is a naturally occurring chemical compound classified as a coumarin derivative and a beta-D-glucoside. nih.govabmole.com It is also considered a plant metabolite. nih.gov

Rutarin has been identified in several plant species, primarily within the Rutaceae family. nih.govmedchemexpress.com Notable sources include Ruta graveolens (common rue), Citropsis articulata, Atalantia racemosa, and Seseli grandivittatum. nih.govabmole.comnordicbiosite.com Ruta graveolens is a well-known source, with rutarin being a main coumarin constituent in this species. uni-marburg.de Atalantia racemosa is another plant from which rutarin can be isolated, specifically from its aerial parts. abmole.commedchemexpress.comnordicbiosite.com The presence of rutarin in these plants contributes to their chemical profile and potential biological activities.

Pyranocoumarins, a class that includes rutarin, are found predominantly in the Umbelliferae and Rutaceae families. nih.gov While their distribution within the plant world has been studied, the specific functions of pyranocoumarins in plants are not yet fully understood. nih.gov

Developmental Stage and Tissue-Specific Expression of Rutarin

Information specifically detailing the developmental stage and tissue-specific expression of rutarin is limited in the provided search results. However, general principles regarding the localization and synthesis of secondary metabolites in plants offer some context.

Secondary metabolites, such as coumarins like rutarin, can be localized in specific plant tissues. teachmint.com Alkaloids, for example, are often found in peripheral tissues, the external layer of bark and roots, or seed teguments. teachmint.com Their synthesis can occur at specific sites, including growing roots, chloroplasts, and laticiferous cells. teachmint.com

While not specifically about rutarin, research on other plant compounds provides insight into tissue-specific expression. Studies have investigated the tissue-specific expression patterns of genes related to flavonoid biosynthesis in Erythrina velutina, observing different metabolite profiles in seeds and leaves. frontiersin.org Seeds, having a complex organization and the potential to develop into a whole plant, contain metabolic reserves and defense molecules, including coumarins. frontiersin.org Leaves also exhibit distinct metabolic compositions. frontiersin.org

Further detailed research is required to fully elucidate the specific developmental stages and plant tissues where rutarin is synthesized and accumulated.

Isolation, Purification, and Structural Elucidation of Rutarin

Extraction Methodologies for Rutarin from Plant Matrices

Extraction is a critical initial step in isolating Rutarin from plant sources. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract.

Traditional solvent-based extraction methods are commonly employed for the initial recovery of Rutarin from dried or fresh plant material. Maceration and reflux extraction are two such techniques.

Maceration involves soaking the plant material in a solvent for a specified period, allowing the Rutarin to diffuse into the solvent. For instance, maceration with 50% ethanol (B145695) at a solvent-to-sample ratio of 1:10 (w/v) for 10 days at room temperature with periodic stirring has been used for extracting compounds from Ruta graveolens L. mdpi.com

Reflux extraction, which involves heating the solvent to its boiling point while condensing the vapor back into the extraction vessel, can increase the extraction efficiency and reduce extraction time compared to maceration. Studies on Rutin (B1680289) extraction (a related flavonoid) have shown that reflux with solvents like aqueous ethanol or methanol (B129727) can be effective, with parameters such as solvent concentration, solid-liquid ratio, temperature, and time being optimized for maximum yield. nih.gov

Various solvents, including ethanol, methanol, water, and mixtures thereof, have been explored for the extraction of Rutarin and related compounds. researchgate.netmdpi.comnih.gov The polarity of the solvent plays a crucial role in its ability to dissolve Rutarin.

To improve efficiency, reduce solvent consumption, and increase extraction yields, advanced extraction techniques have been investigated. These methods often involve external energy sources or specialized solvents.

Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have shown promise in enhancing the extraction of bioactive compounds like Rutin. nih.govnih.govdergipark.org.trmasjaps.com UAE utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls and facilitates the release of target compounds. MAE uses microwave energy to heat the solvent and plant matrix, increasing the solubility and diffusion of analytes. nih.govnih.govdergipark.org.trmasjaps.com Optimization of these methods involves parameters such as extraction time, temperature, solvent concentration, and solid-liquid ratio. scispace.comresearchgate.netnih.govnih.govemanresearch.org

Deep eutectic solvents (DESs) represent another class of alternative solvents being explored for the extraction of natural products. scispace.comresearchgate.net Studies have shown that choline (B1196258) chloride-based DESs, particularly with the addition of water, can be effective for Rutin extraction, sometimes outperforming traditional solvents. scispace.comresearchgate.net Optimization studies using response surface methodology (RSM) can help determine the optimal conditions for these advanced techniques to maximize Rutarin yield. scispace.comresearchgate.netnih.govemanresearch.org

Solvent-Based Extraction Techniques

Chromatographic Separation and Purification Strategies for Rutarin

Following extraction, chromatographic methods are essential for separating Rutarin from other co-extracted compounds and impurities to obtain a purified product.

Column chromatography (CC) is a widely used technique for the purification of natural products, including Rutarin. It involves a stationary phase (e.g., silica (B1680970) gel, ODS) packed in a column and a mobile phase that elutes the compounds based on their differential affinities for the stationary and mobile phases. ebi.ac.ukresearchgate.netnih.gove-nps.or.kr

For the isolation of compounds like Rutarin, researchers have employed column chromatography on silica gel and ODS (octadecyl silica) stationary phases. ebi.ac.uknih.gov Different solvent systems are used as the mobile phase to achieve separation. researchgate.net Fractions are collected as the mobile phase passes through the column, and these fractions are then analyzed to identify those containing Rutarin. researchgate.net

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of column chromatography, analyzing fractions, and preliminary separation or fractionation of extracts containing Rutarin. researchgate.netdokumen.pubncl.edu.twijpsr.comresearchgate.netuvic.ca

TLC is typically performed on plates coated with a thin layer of stationary phase, such as silica gel. researchgate.netijpsr.comuvic.caresearcher.life A small amount of the sample is spotted on the plate, and the plate is then placed in a developing tank containing a suitable mobile phase. uvic.ca As the solvent front moves up the plate, compounds in the sample separate based on their polarity and interaction with the stationary and mobile phases. uvic.ca Rutarin can be visualized on TLC plates using UV light or spraying with visualization reagents. researchgate.netdokumen.pubijpsr.comresearchgate.net Rutarin has been reported to form a white-blue fluorescent zone at an Rf value of approximately 0.35 on silica gel plates. dokumen.pubresearchgate.net TLC can be used to check the purity of fractions obtained from column chromatography and to pool fractions containing Rutarin. researchgate.netuvic.ca

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical separation, identification, and quantification of Rutarin in plant extracts and purified samples. ebi.ac.uknih.gove-nps.or.krresearchgate.netmdpi.comresearchgate.netnih.govnih.gov HPLC offers high resolution, sensitivity, and reproducibility.

HPLC systems typically consist of a pump, injector, chromatographic column (stationary phase), and detector. nih.gov Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for the analysis of relatively polar compounds like Rutarin. e-nps.or.krresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with the addition of an acid (e.g., formic acid or phosphoric acid) to improve peak shape and separation. e-nps.or.krresearchgate.netmdpi.comresearchgate.net Gradient elution, where the mobile phase composition changes over time, is frequently used to separate complex mixtures containing Rutarin. e-nps.or.krmdpi.com

Detection of Rutarin in HPLC is commonly achieved using UV or Diode Array Detectors (DAD), which measure the absorbance of compounds at specific wavelengths. nih.gove-nps.or.krmdpi.comnih.gov Rutarin has characteristic UV absorption spectra that aid in its identification. e-nps.or.krresearchgate.net For quantification, calibration curves are prepared using known concentrations of a Rutarin standard. researchgate.netresearchgate.net The concentration of Rutarin in a sample is then determined by comparing the peak area or height in the sample chromatogram to the calibration curve. researchgate.netresearchgate.net HPLC-DAD methods have been developed and validated for the quantification of Rutarin and other flavonoids in plant extracts. e-nps.or.krresearchgate.netnih.gov The coupling of HPLC with mass spectrometry (HPLC-MS) provides additional structural information and enhances the selectivity and sensitivity of analysis, allowing for tentative identification and confirmation based on molecular weight and fragmentation patterns. ebi.ac.ukresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) in Rutarin Fractionation

Spectroscopic and Spectrometric Techniques for Rutarin Structural Elucidation

Spectroscopic and spectrometric methods are indispensable tools for determining the precise structure of isolated compounds like Rutarin researchgate.netmzcloud.orgconnectedpapers.com. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for the structural elucidation of organic compounds such as Rutarin researchgate.netmzcloud.orgconnectedpapers.comuni.lu. NMR provides information about the number and types of hydrogen and carbon atoms in a molecule, as well as their connectivity and chemical environment bhu.ac.in.

¹H NMR spectra reveal the different types of protons and their splitting patterns, which are indicative of neighboring protons brieflands.com. ¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule, offering direct information about the carbon skeleton bhu.ac.inbrieflands.com. The chemical shifts of these signals are particularly useful in identifying different types of carbon atoms (e.g., aliphatic, aromatic, carbonyl) and functional groups present in Rutarin bhu.ac.in.

Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and ROESY, are often employed to establish correlations between protons and carbons and to determine the spatial arrangement of atoms, providing a more comprehensive understanding of the molecular structure acs.orgresearchgate.net. While specific detailed NMR data for Rutarin were not extensively available in the search results, the general application of these techniques is crucial for confirming the proposed structure of Rutarin, including the aglycone (coumarin derivative) and the glycosidic (glucose) parts, and their linkage ebi.ac.uk.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which aids in structural confirmation nih.govmzcloud.orgconnectedpapers.comuni.lu. For Rutarin, LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) MS have been used nih.gov.

Experimental mass spectral data for Rutarin show a precursor ion at m/z 447.125, corresponding to the [M+Na]+ adduct nih.gov. This is consistent with the computed monoisotopic mass of Rutarin (424.13695 Da) ebi.ac.uk plus the mass of sodium (22.98977 Da). Fragmentation analysis in MS/MS experiments provides characteristic fragment ions that correspond to specific parts of the molecule breaking off nih.gov. The top 5 peaks observed in one experimental MS2 spectrum of Rutarin with a precursor m/z of 447.125 include peaks at m/z 285.0717 (100% relative intensity), 270.0527 (19.84%), 121.0520 (14.09%), 162.9722 (8.12%), and 185.0388 (4.30%) nih.gov. These fragmentation patterns provide critical evidence for the presence of specific substructures within the Rutarin molecule.

MS Data TypePrecursor TypePrecursor m/zTop 5 Fragment Peaks (m/z, Relative Intensity %)InstrumentIonization Mode
Experimental MS2[M+Na]+447.125285.0717 (100), 270.0527 (19.84), 121.0520 (14.09), 162.9722 (8.12), 185.0388 (4.30)Agilent 6530 Q-TOFpositive

Ultraviolet-Visible (UV-Vis) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information for the characterization of Rutarin mzcloud.orgconnectedpapers.com.

UV-Vis spectroscopy is useful for detecting chromophores, which are parts of a molecule that absorb light in the UV or visible region researchgate.netlibretexts.org. Coumarin (B35378) derivatives, like the aglycone part of Rutarin, typically contain conjugated systems that absorb UV light brieflands.com. The UV-Vis spectrum of Rutarin would show absorption maxima characteristic of its chromophoric system, providing evidence for the presence of the coumarin core. While specific UV-Vis data for Rutarin were not detailed in the search results, UV-Vis spectrophotometry is a standard method for analyzing compounds with chromophores researchgate.netresearchgate.netfigshare.com.

Biosynthesis and Metabolic Pathways of Rutarin

Proposed Biosynthetic Pathways of Rutarin and Related Coumarins

The biosynthesis of coumarins begins with the phenylpropanoid pathway. asm.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.org This pathway converts L-phenylalanine into trans-cinnamic acid, a key intermediate. researchgate.netnih.govtaylorandfrancis.com Subsequent hydroxylation, methylation, and glycosylation reactions lead to the formation of various coumarin (B35378) derivatives. researchgate.net Simple coumarins, such as umbelliferone, esculetin, and scopoletin, are synthesized via a branch of the phenylpropanoid pathway. asm.orgresearchgate.net Umbelliferone is considered a precursor for more complex coumarins, including pyranocoumarins and furanocoumarins. nih.govresearchgate.netresearchgate.netoup.com Rutarin, being a furanocoumarin glycoside, is likely synthesized through a pathway involving the furanocoumarin core structure followed by glycosylation. nih.gov Studies suggest that the complex coumarin biosynthetic pathway involves enzymes like p-coumaroyl CoA 2'-hydroxylase (C2'H), C-prenyltransferase (C-PT), and cyclases. nih.gov

Precursor Compounds and Key Enzymatic Transformations in Rutarin Formation

The phenylpropanoid pathway provides the initial precursors for coumarin biosynthesis. asm.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgtaylorandfrancis.com The pathway starts with L-phenylalanine, which is catalyzed by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.netnih.govtaylorandfrancis.com Cinnamate 4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to p-coumaric acid. nih.govtaylorandfrancis.com p-coumaric acid is converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). asm.orgnih.govresearchgate.net Further enzymatic steps, including hydroxylation at the ortho position to the side chain by C2'H, are involved in forming the coumarin core structure like umbelliferone. researchgate.netoup.comnih.gov

Rutarin is a glycoside, meaning it contains a sugar moiety attached to the aglycone (non-sugar) part. nih.gov The glycosylation step, often catalyzed by glycosyltransferases, is a common modification in the biosynthesis of many plant secondary metabolites, including coumarins and flavonoids like rutin (B1680289). frontiersin.orgresearchgate.net While the specific enzymatic transformations leading directly to Rutarin are not as extensively detailed as for some other coumarins or flavonoids (like rutin biosynthesis which involves enzymes like flavonol 3-O-glucosyltransferase and flavonol-3-O-glucoside L-rhamnosyltransferase researchgate.net), the general principle of glycosylation of a furanocoumarin precursor is likely involved in Rutarin formation.

Genetic and Transcriptomic Studies Related to Rutarin Pathway Elucidation

Genetic and transcriptomic studies have been instrumental in understanding the phenylpropanoid and coumarin biosynthetic pathways. uni.luresearchgate.netoup.comnih.govmdpi.commdpi.comoup.commdpi.comnih.gov These studies involve analyzing gene expression levels and identifying enzymes involved in the pathways. For example, transcriptomic analysis in celery (Apium graveolens L.) identified Rutarin among metabolites related to the phenylpropanoid and polyketone pathways, and its levels were positively correlated with heat shock proteins, suggesting a role in stress response. mdpi.com Studies in Peucedanum praeruptorum have utilized comparative transcriptomics and metabolomics to investigate coumarin biosynthesis, identifying candidate genes and observing the distribution of coumarins, including Rutarin, in different tissues and developmental stages. oup.comoup.com These analyses help to link specific genes to the production of particular coumarins.

Comparative Biosynthetic Analysis of Rutarin within the Phenylpropanoid Pathway

The phenylpropanoid pathway serves as a central hub for the biosynthesis of a diverse array of secondary metabolites in plants, including flavonoids, lignins, and coumarins. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgtaylorandfrancis.com Rutarin's biosynthesis is a branch within this larger pathway. While the initial steps from phenylalanine to p-coumaroyl-CoA are common to the biosynthesis of various phenylpropanoids, downstream enzymatic steps diverge to produce different classes of compounds. The formation of the furanocoumarin core structure, followed by glycosylation, distinguishes the pathway leading to Rutarin from those producing simple coumarins or other phenylpropanoid-derived compounds like flavonoids (e.g., quercetin (B1663063) and rutin). researchgate.netnih.govnih.govfishersci.canih.govuni.luresearchgate.netuni.luresearchgate.net Comparative analysis of transcriptomes and metabolomes in different plant species or under varying conditions can reveal how the phenylpropanoid pathway is regulated and how metabolic flux is directed towards the synthesis of specific compounds like Rutarin. frontiersin.orgmdpi.commdpi.comoup.commdpi.comnih.govnih.gov For instance, studies comparing different Saposhnikovia divaricata samples showed variations in Rutarin content and the expression of genes in the flavonoid biosynthesis pathway. oup.com Similarly, comparative proteomic analysis in cotton identified the phenylpropanoid biosynthesis pathway as important in response to treatments, highlighting the pathway's broader roles beyond specific compound synthesis. nih.gov

Biological Activities and Pharmacological Potential of Rutarin

Antiplasmodial Efficacy and Mechanisms of Action of Rutarin

Rutarin has demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ebi.ac.uk Research into its antiplasmodial properties includes in vitro evaluations to determine its effectiveness and the concentrations at which it exerts its effects.

In Vitro Antiplasmodial Studies and Concentration-Dependent Effects

In vitro studies are crucial for assessing the direct impact of compounds like Rutarin on Plasmodium falciparum growth and survival. These studies typically involve exposing parasite cultures to varying concentrations of the compound and measuring the resulting inhibition of parasite development. The effectiveness is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50%. iium.edu.myfrontiersin.orgnih.gov

While specific IC50 values for Rutarin against P. falciparum strains were not explicitly detailed in the provided search results, the compound is recognized as an antiplasmodial drug. nih.govebi.ac.uk Studies on other natural products and compounds highlight the methodology used to determine concentration-dependent effects, involving serial dilutions of the test substance and evaluation of parasite viability or growth inhibition. iium.edu.mynih.govajol.info The antiplasmodial activity of compounds can vary depending on the parasite strain (e.g., chloroquine-sensitive or resistant) and the concentration of the compound. iium.edu.myfrontiersin.orgnih.govmdpi.com

Cellular and Molecular Targets Implicated in Rutarin's Antiplasmodial Activity

The precise cellular and molecular targets of Rutarin in Plasmodium falciparum are not extensively detailed in the provided snippets. However, research into the mechanisms of action of antiplasmodial drugs often focuses on essential parasite processes. Potential targets for antimalarial agents include those involved in hemoglobin digestion, detoxification of heme, protein synthesis, and maintenance of ion homeostasis. nih.govnih.govnih.gov

Studies on other compounds with antiplasmodial activity suggest various mechanisms, such as the inhibition of heme aggregation, disruption of membrane integrity, or interference with specific enzymes crucial for parasite survival and replication. nih.govnih.govscielo.br The classification of Rutarin as a coumarin (B35378) derivative and a psoralen (B192213) nih.govhmdb.ca might offer clues, as some furanocoumarins (a class that includes psoralens) have shown biological activities. dokumen.pub Further research is needed to specifically elucidate how Rutarin interacts with P. falciparum at the cellular and molecular levels to exert its antiplasmodial effects.

Antibacterial Properties and Mechanisms of Rutarin

Rutarin is also known for its antibacterial properties, indicating its potential as an agent against bacterial infections. nih.govebi.ac.uk Its activity against various pathogenic strains and the mechanisms involved have been investigated.

Antibacterial Spectrum of Rutarin Against Pathogenic Strains

Rutarin has been identified as an antibacterial agent. nih.govebi.ac.uk While a comprehensive list of bacterial strains against which Rutarin is effective was not available in the provided search results, natural products, including flavonoids and coumarins, are known to exhibit activity against a range of Gram-positive and Gram-negative bacteria. nih.govintec.edu.do

Studies on related compounds, such as Rutin (B1680289) (a flavonoid), have shown antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. nih.govmdpi.commdpi.com The effectiveness of antibacterial agents can vary depending on the bacterial species and their resistance mechanisms. nih.govfrontiersin.orgstudyantibiotics.com

Investigating the Cellular and Molecular Basis of Rutarin's Antibacterial Action

The mechanisms by which Rutarin exerts its antibacterial effects are not explicitly detailed in the provided information. However, the antibacterial mechanisms of other natural compounds, particularly polyphenols and flavonoids, offer potential insights. These mechanisms can include disrupting bacterial cell membranes and cell walls, inhibiting essential enzymes, interfering with metabolic pathways, or affecting efflux pumps that bacteria use to expel antimicrobial agents. nih.govintec.edu.domdpi.commdpi.commdpi.com

For instance, Rutin has been shown to interfere with bacterial cell membranes, leading to the leakage of intracellular components. mdpi.commdpi.com It has also been suggested to inhibit efflux pumps and interfere with biofilm formation, mechanisms crucial for bacterial survival and antibiotic resistance. nih.gov Given that Rutarin is a natural product with a complex structure, its antibacterial action may involve multiple targets and mechanisms within the bacterial cell. researchgate.netdntb.gov.ua Further dedicated studies are required to fully understand the specific cellular and molecular interactions underlying Rutarin's antibacterial activity. mdpi.com

Preclinical Research and Investigational Studies of Rutarin

Application of Animal Models in Rutarin Preclinical Evaluation

Animal models, referred to as "in vivo" studies, are employed in preclinical evaluation to assess the safety and efficacy of a compound within a living system before human trials. ppd.comnews-medical.net The selection of appropriate animal species is a critical aspect of preclinical safety testing, considering factors such as the relevance of the species to the human condition being studied and the compound's pharmacological activity. pacificbiolabs.comfda.gov

For a compound like Rutarin, with reported antiplasmodial and antibacterial activities nih.gov, animal models of malaria or bacterial infections could be utilized to evaluate its efficacy in a complex biological environment. Commonly used animal models in preclinical evaluation include mice, rats, ferrets, and macaques, depending on the research objective. nih.govresearchgate.net Rodents, such as rats and mice, are frequently used due to their ease of handling and genetic homogeneity in inbred strains. researchgate.net

Animal studies allow for the assessment of a compound's effects on various physiological systems, its pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body). pacificbiolabs.comfda.gov They are essential for characterizing toxic effects, identifying target organs for toxicity, and understanding the relationship between dose, exposure, and effect. pacificbiolabs.comnoblelifesci.com Study design in animal models involves determining the sample size, duration of the study, and endpoints to measure efficacy and safety. ppd.com Recovery periods are often included in study designs to assess the reversibility of observed effects. fda.gov

Methodological Rigor and Reproducibility in Rutarin Preclinical Research

Methodological rigor and reproducibility are paramount in preclinical research to ensure the reliability and validity of findings. elifesciences.orggulfcoastconsortia.org Rigorous study design involves implementing practices that minimize bias and enhance the quality of the research. elifesciences.orggulfcoastconsortia.org Key elements of rigorous study design include randomization, blinding, sample size estimation, and considering sex as a biological variable. elifesciences.orgnih.gov

Reproducibility, the ability of independent researchers to obtain similar results using the same methods, is a cornerstone of scientific advancement. gulfcoastconsortia.org Lack of reproducibility in preclinical studies can hinder the translation of research findings to clinical applications. elifesciences.org Factors contributing to irreproducibility can include suboptimal reporting of methods and methodological shortcomings. nih.gov

In the context of Rutarin preclinical research, ensuring methodological rigor would involve carefully designing experiments, whether in vitro or in vivo, to include appropriate controls, randomization of subjects (where applicable), and blinding of researchers to treatment groups to prevent bias in data collection and interpretation. Detailed documentation of experimental procedures, data collection methods, and statistical analysis plans is essential for enabling reproducibility. Adherence to guidelines such as Good Laboratory Practice (GLP) can also contribute to the quality and consistency of preclinical data. ppd.com

Toxicological Screening and Safety Assessment in Preclinical Models (General principles without specific data)

Toxicological screening and safety assessment are fundamental components of preclinical evaluation, aimed at identifying potential hazards associated with a compound before human exposure. slideshare.netnoblelifesci.com The general principles involve characterizing toxic effects across a range of doses and durations of exposure in relevant preclinical models. slideshare.netnoblelifesci.com

Initial toxicological assessments often include acute toxicity studies to determine the effects of a single or short-term high-dose exposure. scribd.com These studies typically involve rodents and help estimate parameters such as the lethal dose 50 (LD50), minimum lethal dose, and maximum no-effect dose. scribd.com

Repeated-dose toxicity studies are conducted to evaluate the effects of prolonged or repeated exposure to the compound. noblelifesci.comscribd.com The duration of these studies is generally related to the intended duration of human exposure and the clinical indication. pacificbiolabs.comfda.gov These studies aim to identify target organs for toxicity, characterize the dose-response relationship, and assess the potential for reversibility of toxic effects after a recovery period. pacificbiolabs.comnoblelifesci.com

Other general areas of toxicological assessment in preclinical models can include genotoxicity studies to evaluate the potential for the compound to damage genetic material, reproductive and developmental toxicity studies to assess effects on fertility and offspring development, and safety pharmacology studies to evaluate potential undesirable effects on vital organ systems such as the cardiovascular, respiratory, and central nervous systems. slideshare.netpacificbiolabs.comnoblelifesci.com The specific toxicological studies conducted depend on the nature of the compound, its intended use, and regulatory requirements. noblelifesci.com The goal is to gather sufficient information to support the initiation of human clinical trials by providing an initial assessment of the potential risks. pacificbiolabs.comnoblelifesci.com

Compound Information

Compound NamePubChem CID
Rutarin442149

Interactive Data Table Example (Illustrative - No specific Rutarin data found in search results for this):

Study Type (Illustrative)Model (Illustrative)Measured Outcome (Illustrative)Result (Illustrative)
In Vitro EfficacyBacterial CultureZone of Inhibition (mm)15
In Vivo EfficacyMouse Malaria ModelParasitemia Reduction (%)75
Acute ToxicityRatLD50 (mg/kg)>2000

Advanced Research Avenues and Future Perspectives for Rutarin

Innovations in Rutarin Isolation and Sustainable Production

Innovative approaches in the isolation and sustainable production of natural compounds like Rutarin are crucial for their broader application. While specific innovations for Rutarin isolation were not extensively detailed in the search results, the broader field of natural product extraction is seeing advancements. These include the use of renewable solvents, such as ionic liquids and deep eutectic solvents, which offer lower toxicity and increased biodegradability compared to traditional methods. economysolutions.inijsrp.org Novel membrane materials are also being explored to improve selectivity and efficiency in extraction processes. economysolutions.inijsrp.org Automation and data analytics are being integrated into extraction workflows to enhance efficiency, reduce errors, and provide real-time monitoring. economysolutions.in Sustainable production methods are becoming increasingly important, particularly for compounds found in endangered or rare plant species. mibellebiochemistry.com

Biotechnological Approaches for Enhanced Rutarin Yield (e.g., Plant Cell Cultures, Metabolic Engineering)

Biotechnological methods offer promising alternatives for the sustainable and potentially higher-yield production of Rutarin. Plant cell culture is a key technique in this area, allowing for the production of valuable secondary metabolites independent of environmental conditions and seasonal variations. mibellebiochemistry.comresearchgate.net This approach can be particularly valuable for compounds from slow-growing or endangered plants. mibellebiochemistry.com While achieving high yields in plant cell cultures can be challenging, with typical yields ranging from 0.01 to 10 mg/L, advancements in molecular biology and process development are improving productivity. nih.govnih.gov For instance, high yields of recombinant proteins have been achieved in plant cell cultures through strategies at both the molecular and process levels. nih.govnih.gov

Metabolic engineering is another powerful tool being employed to enhance the production of desired compounds in microbial or plant hosts. mdpi.commdpi.com This involves identifying and manipulating the genes and pathways involved in the biosynthesis of the target molecule. mdpi.com Strategies include pathway discovery, assembly in a heterologous host, and optimization to increase titers and yield. mdpi.com While challenges exist in metabolic engineering for small molecule drug production, such as pathway bottlenecks and transport limitations, ongoing research is developing tools and strategies to overcome these hurdles. mdpi.com Rutarin has been identified as a coumarin (B35378) derivative found in plants like Atalantia racemosa and Erythrina velutina, suggesting potential for exploring its biosynthetic pathway for biotechnological production. chemicalbook.comfrontiersin.orgnih.gov

Theoretical and Computational Studies of Rutarin's Bioactivity (e.g., Molecular Docking, ADMET Prediction)

Computational approaches, such as molecular docking and ADMET prediction, are valuable tools for understanding Rutarin's potential bioactivity and pharmacokinetic properties in silico. Molecular docking studies can predict the binding affinity and interactions of a compound with target proteins, providing insights into its potential mechanisms of action. nih.govnih.gov For example, molecular docking has been used to study the interactions of related flavonoids, like Rutin (B1680289), with viral proteins, suggesting potential inhibitory effects. nih.govnih.govresearchgate.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to evaluate the drug-likeness of compounds by predicting their behavior in the body. rowansci.comnih.govbitesizebio.com These in silico methods can help prioritize potential drug candidates and identify potential liabilities early in the drug discovery process, saving time and resources. rowansci.combitesizebio.com While specific ADMET prediction data for Rutarin were not prominently found, the application of these tools to natural compounds like Rutarin is a growing area of research.

Challenges and Opportunities in Rutarin-Focused Drug Discovery

Rutarin, as a natural product with reported biological activities, presents both challenges and opportunities in drug discovery. Natural products offer a vast source of structurally diverse molecules with potential therapeutic properties. biorxiv.org However, challenges in working with natural compounds include complex purification methods and often low abundance in natural sources. biorxiv.org Despite these challenges, advancements in metabolic engineering and synthetic biology are creating new opportunities for natural compound-based drug discovery. biorxiv.org Computational approaches, such as those based on structural similarity and machine learning, are also being used to assess the bioactivity potential of natural compounds. biorxiv.org Rutarin's reported antibacterial and antiplasmodial activities suggest potential for drug development, but further research is needed to fully explore its therapeutic potential and overcome challenges related to its production and optimization. nih.govresearchgate.net The high attrition rate in traditional drug discovery highlights the need for efficient methods, and in silico tools like ADMET prediction can help in selecting promising candidates. bitesizebio.com

Synergistic Effects of Rutarin with Other Bioactive Compounds

Investigating the synergistic effects of Rutarin with other bioactive compounds is an important area of research, as combinations of compounds can sometimes lead to enhanced therapeutic outcomes or reduced effective doses. Studies on related flavonoids, such as Rutin, have demonstrated synergistic effects with other compounds. For instance, Rutin has shown synergistic antibacterial effects when combined with conventional antibiotics like amikacin, potentially by damaging bacterial cell walls and membranes, facilitating antibiotic entry. mdpi.com Combinations of Rutin and ascorbic acid have also shown synergistic cytoprotective effects against UV radiation in skin cells. nih.gov These findings suggest that exploring combinations of Rutarin with other natural or synthetic compounds could reveal synergistic interactions with potential therapeutic benefits.

Q & A

Q. What computational tools predict Rutarin’s molecular targets and mechanism of action?

  • Methodological Answer : Molecular docking (AutoDock Vina) against Plasmodium targets (e.g., PfATP6) identifies binding affinities. Pharmacophore modeling (MOE) aligns Rutarin’s coumarin core with known antimalarial scaffolds. Machine learning models (e.g., DeepChem) prioritize in vitro validation targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.